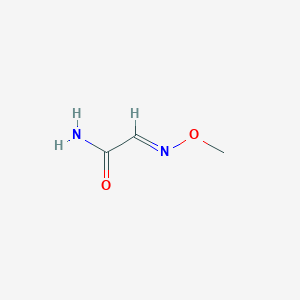
Methoxyiminoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxyiminoacetamide is a chemical compound known for its significant fungicidal properties. It is a derivative of methoxyiminoacetate and is often used in agricultural settings to combat various plant fungal pathogens. The compound is part of the strobilurin class of fungicides, which are known for their ability to inhibit mitochondrial respiration in fungi.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methoxyiminoacetamide typically involves the nucleophilic aromatic substitution reaction of benzyl bromide with 2,2-dichlorovinyl derivatives in the presence of potassium carbonate. This is followed by the amidation of methoxyiminoacetate with methylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency .
化学反応の分析
Types of Reactions: Methoxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methoxyiminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strobilurin analogues and other fungicidal compounds.
Biology: The compound is studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal infections.
作用機序
Methoxyiminoacetamide exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the ubiquinol oxidation center (Qo site) of the cytochrome bc1 enzyme complex, disrupting the electron transport chain and ultimately leading to the death of the fungal cells . This mechanism is similar to that of other strobilurin fungicides, making it highly effective against a broad spectrum of fungal pathogens.
類似化合物との比較
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action.
Fenarimol: A fungicide with a different mode of action but used for similar purposes.
Methoxyiminoacetate: The precursor to methoxyiminoacetamide with similar fungicidal properties.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fungicidal activity and reduce the likelihood of resistance development in fungal pathogens. Its ability to inhibit mitochondrial respiration at the Qo site makes it a valuable tool in agricultural fungicide applications .
特性
IUPAC Name |
(2E)-2-methoxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGHROBOKBHGJ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














